3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one
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Description
The compound “4-(Azepan-1-ylsulfonyl)aniline” (CAS# 109286-01-3) is a useful research chemical . It has a molecular formula of C12H18N2O2S and a molecular weight of 254.35 .
Molecular Structure Analysis
The molecular structure of “4-(Azepan-1-ylsulfonyl)aniline” includes an azepane ring attached to a sulfonyl group, which is further connected to an aniline group . The InChI string and Canonical SMILES provide more detailed structural information .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Azepan-1-ylsulfonyl)aniline” include a molecular weight of 254.35 and a complex structure as indicated by its InChI and SMILES strings . More specific properties like boiling point, density, etc., are not available in the retrieved information.
Scientific Research Applications
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : The compound's crystal structure, including conformation and interactions, has been studied. For instance, similar compounds with azepan-2-one rings have been shown to adopt specific conformations and engage in hydrogen bonding and weak interactions in crystal forms (Pradeep et al., 2014).
Synthesis and Chemical Transformations
- Heterocyclic Compound Synthesis : Research has focused on synthesizing various heterocyclic compounds, including those related to 3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one. These compounds have shown potential in antimicrobial activities and are characterized using various spectroscopic techniques (Patel & Patel, 2015).
- Novel Synthesis Methods : Innovative strategies for constructing related heterocyclic rings have been developed, utilizing tertiary enamides and Lewis acid catalysts (Zhu et al., 2015).
Biological and Pharmacological Applications
- Antimicrobial Activities : Spiro thiazolinone derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties (Patel & Patel, 2015).
- Plant Growth Regulatory Activities : Compounds with similar structures have been investigated for their potential as plant growth stimulators (Eliazyan et al., 2011).
- Herbicidal Activities : Novel heterocyclic compounds, including azepin derivatives, have been synthesized and screened for herbicidal activities, showing moderate efficacy against certain plants (Wang et al., 2006).
Chemical Properties and Reactions
- Cycloaddition Reactions and Ring Expansions : Studies have focused on the cycloaddition reactions and ring expansions of azetidinium salts, leading to the synthesis of pyrrolidines and azepanes (Couty et al., 2006).
Miscellaneous Applications
- Medicinal Chemistry : Research in medicinal chemistry includes the study of related compounds for the treatment of neurodegenerative diseases, such as Alzheimer's disease (Hafez et al., 2023).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1-(2-phenylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c22-19-18(25(23,24)21-14-6-1-2-7-15-21)11-8-13-20(19)16-12-17-9-4-3-5-10-17/h3-5,8-11,13H,1-2,6-7,12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYFMSPNOXXCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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